N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide
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Overview
Description
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide: is a chemical compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide typically involves the reaction of 6-methyl-2-phenyl-2H-benzotriazole with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often altering its chemical properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced forms with altered functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown promise in biological research, particularly in the study of enzyme interactions and protein binding. Its ability to interact with specific biological targets makes it a valuable tool in biochemical studies .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its unique properties may offer benefits in drug development and treatment strategies .
Industry: Industrially, this compound is used as a stabilizer and UV absorber in various materials, including plastics and coatings. Its ability to absorb UV light makes it an essential component in products requiring UV protection .
Mechanism of Action
The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action are complex and depend on the specific application and target .
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are also used as UV absorbers and stabilizers in various materials.
Benzothiazole Derivatives: Similar in structure, these compounds have applications in medicinal chemistry and material sciences.
Uniqueness: N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide stands out due to its specific structural features and versatile applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields highlight its uniqueness .
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14N4O/c1-10-8-14-15(9-13(10)16-11(2)20)18-19(17-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,20) |
InChI Key |
QUSJUYGHRCPKQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC=CC=C3 |
solubility |
4.7 [ug/mL] |
Origin of Product |
United States |
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